1-[4-(4-morpholinyl)benzoyl]indoline
Description
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-10-9-15-3-1-2-4-18(15)21)16-5-7-17(8-6-16)20-11-13-23-14-12-20/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHKTWJPUOMTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Selected Indoline Derivatives
| Compound | Substituent(s) | MIC (µg/mL) | Activity Against Gram+/Gram- Bacteria | Antifungal Activity |
|---|---|---|---|---|
| 6a | Chlorosulfonyl group | 8–16 | Moderate (E. coli, S. aureus) | High (C. albicans) |
| 6b | Methyl group | 32–64 | Low | Low |
| 6c | Ethoxy group | 64–128 | Low | Low |
| Target Compound | 4-Morpholinylbenzoyl | Inferred | Potentially higher | Potentially higher |
Note: Data for the target compound are extrapolated from structural analogs .
Comparison with α1-Adrenoceptor (α1-AR) Antagonists
and describe indoline derivatives modified with piperazine-phenoxyalkyl groups as α1-AR antagonists. Key distinctions include:
- Structural Differences: The target compound’s morpholinyl group replaces the piperazine-phenoxyalkyl chain, which may redirect its biological activity away from α1-AR antagonism. Piperazine-containing analogs (e.g., silodosin hybrids) showed pA2 values >7.50, indicating potent receptor binding .
- Therapeutic Implications : While piperazine derivatives target cardiovascular disorders, the morpholinyl group in the target compound may favor antimicrobial or CNS applications due to altered hydrophilicity and steric effects .
Drug-Likeness and Physicochemical Properties
evaluates a structurally related compound, 1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline, for drug-likeness using Lipinski’s Rule of Five. Key comparisons include:
- Solubility and logP : The acetyl-sulfonyl group in ’s compound improves solubility but increases molecular weight (~400 Da). The target compound’s benzoyl-morpholinyl group may offer a balanced logP (~3–4), enhancing membrane permeability .
- Synthetic Feasibility : Both compounds require multi-step synthesis, but the target compound’s simpler substitution pattern (morpholinyl vs. sulfonyl-acetyl) may streamline production .
Table 2: Drug-Likeness Parameters of Selected Compounds
| Compound | Molecular Weight (Da) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Compliance |
|---|---|---|---|---|---|
| Target Compound | ~340 | ~3.5 | 1 | 5 | Yes |
| ’s Compound | ~420 | 2.8 | 2 | 7 | Borderline |
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(4-morpholinyl)benzoyl]indoline?
The synthesis typically involves condensation reactions between indoline derivatives and morpholine-containing benzoyl chlorides. For example, a base like triethylamine facilitates the reaction under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate . Multi-component reactions (e.g., one-pot methods) are also viable, leveraging spiroindoline formation strategies to introduce structural complexity . Key steps include:
- Step 1 : Activation of the benzoyl chloride with a base (e.g., triethylamine).
- Step 2 : Nucleophilic attack by indoline to form the C–N bond.
- Step 3 : Purification via chromatography or recrystallization.
Q. How is the structural integrity of this compound validated?
Structural characterization employs:
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility : Tested in DMSO, ethanol, and aqueous buffers for biological assays.
- Stability : Assessed under varying pH and temperature conditions using HPLC .
- LogP : Determined via shake-flask methods or computational tools (e.g., ChemAxon) to predict membrane permeability .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex derivatives of this compound?
Low yields often stem from:
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres .
- Steric hindrance : Introduce microwave-assisted synthesis to enhance reaction kinetics.
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 benzoyl chloride to indoline ratio) and employ scavengers like molecular sieves .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Compound purity : Validate via HPLC (>95% purity) and quantify degradation products .
- Target selectivity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities quantitatively .
Q. How is the structure-activity relationship (SAR) explored for morpholine-containing indoline derivatives?
SAR studies involve:
- Substituent variation : Replace morpholine with piperazine or thiomorpholine to assess impact on bioactivity.
- In silico modeling : Dock compounds into target proteins (e.g., kinases) using AutoDock Vina.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors via Schrödinger Suite .
Q. What methodologies address stability challenges during long-term storage?
Q. How are toxicity and regulatory requirements evaluated for preclinical development?
Q. What advanced techniques elucidate mechanistic interactions with biological targets?
Q. How can cross-disciplinary applications (e.g., materials science) be explored?
- Photopolymerization : Test as a UV-curable monomer analog (e.g., acryloyl morpholine derivatives) .
- Organic electronics : Evaluate charge transport properties via cyclic voltammetry and DFT calculations .
Notes
- References : Exclude non-academic sources (e.g., Benchchem). Prioritize NIST, peer-reviewed journals, and regulatory documents.
- Methodological rigor : Emphasize reproducibility via detailed reaction conditions and validation protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
